molecular formula C8H10INO2S B3109101 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine CAS No. 170151-08-3

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine

Cat. No.: B3109101
CAS No.: 170151-08-3
M. Wt: 311.14 g/mol
InChI Key: KOYQWDLKGIIFIV-UHFFFAOYSA-N
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Description

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine (CAS 170151-08-3) is an aromatic amine with the molecular formula C8H10INO2S and a molecular weight of 311.14 g/mol . Its structure incorporates both an iodine atom and a methylsulfonylmethyl group on the aniline ring, making it a valuable synthetic intermediate for researchers. This specific substitution pattern is of significant interest in organic and medicinal chemistry for the construction of more complex molecules. The iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse carbon-based fragments . Simultaneously, the methylsulfonyl group is a robust electron-withdrawing moiety that can influence the electronic properties of the molecule and participate in specific interactions. Compounds featuring adjacent halogen and sulfonyl-based groups are recognized in chemical research as precursors for generating aryne intermediates, which are highly reactive species used in the synthesis of polysubstituted arenes . As a building block, this compound can be utilized in the exploration of new chemical space in agrochemical and pharmaceutical research, including the synthesis of sulfonamide derivatives and other biologically active scaffolds . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-iodo-4-(methylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYQWDLKGIIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine typically involves the iodination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the following steps:

    Iodination: A benzene derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Sulfonylation: The iodinated intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Amination: Finally, the sulfonylated intermediate undergoes amination using ammonia or an amine source to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of hydroxyl, cyano, or alkoxy derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Iodo-4-[(methylsulfonyl)methyl]benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine involves its interaction with specific molecular targets. The iodine atom and methylsulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine include:

Compound Name Substituent at Position 4 Substituent at Position 2 Functional Group Impact
This compound Methylsulfonylmethyl Iodo Strong electron-withdrawing effects enhance electrophilic substitution resistance
2-Iodo-4-methoxyphenylamine Methoxy Iodo Methoxy’s electron-donating nature increases ring reactivity for nucleophilic attack
Methyl 2-iodo-4-(1-oxo-7-tosyloxyheptyl)benzoate Tosyloxyheptyl ester Iodo Bulky ester groups hinder steric accessibility but enable further derivatization

Key Observations :

  • The methylsulfonylmethyl group in this compound imparts greater polarity and oxidative stability compared to the methoxy group in 2-Iodo-4-methoxyphenylamine. This difference is critical in solubility and metabolic stability for drug candidates .
Physicochemical Properties
Property This compound 2-Iodo-4-methoxyphenylamine Methyl 2-iodo-4-(1-oxo-7-tosyloxyheptyl)benzoate
Molecular Weight (g/mol) ~327.2 (estimated) 279.1 520.3
Predicted Solubility (logP) 1.8–2.5 (moderately polar) 2.0–2.8 3.5–4.2 (lipophilic)
Thermal Stability High (sulfonyl groups resist oxidation) Moderate Low (ester hydrolysis risk)

Notes:

  • The methylsulfonyl group in this compound increases its polarity compared to the methoxy analog, reducing membrane permeability but improving aqueous solubility .
  • The ester-containing analog (Methyl 2-iodo-4-(1-oxo-7-tosyloxyheptyl)benzoate) is bulkier, limiting its utility in solid-phase synthesis .

Data Gaps :

  • Experimental melting points, NMR data, and biological activity profiles for this compound are absent in the provided evidence.
  • Comparative toxicity and pharmacokinetic data across analogs remain unexplored.

Q & A

Q. Key Data :

StepReagents/ConditionsYieldPurity
IodinationICl, AcOH, 0–5°C65–70%90% (pre-column)
SulfonylationMsCl, Et₃N, DCM75–80%85% (pre-column)

How to characterize this compound using spectroscopic methods?

(Basic)
Methodology :

  • IR Spectroscopy : Identify key functional groups:
    • N–H stretch (amine): ~3350–3450 cm⁻¹ .
    • S=O (sulfonyl): ~1320–1350 cm⁻¹ and ~1140–1170 cm⁻¹ (asymmetric/symmetric stretches) .
  • ¹H NMR : Expected signals:
    • Aromatic protons: δ 6.8–7.5 ppm (split due to iodine’s electron-withdrawing effect) .
      – CH₂SO₂CH₃: δ 3.1–3.3 ppm (singlet, integration for 2H) .
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z = 325.1 (calculated for C₈H₉IN₂O₂S) .

Validation : Compare with literature data for structurally similar compounds (e.g., 4-(4-iodobenzenesulfonyl)aniline) .

What safety precautions are critical when handling this compound?

Q. (Basic)

  • Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2 under GHS .
  • Handling :
    • Use fume hoods to avoid inhalation of dust/aerosols .
    • Wear nitrile gloves, lab coat, and safety goggles; avoid skin contact .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How to address challenges in regioselective iodination during synthesis?

(Advanced)
Issue : Competing para-iodination or over-iodination.
Solutions :

  • Directing Groups : Use a transient protecting group (e.g., acetyl) on the amine to direct iodination to the ortho position. Deprotect post-iodination using HCl/EtOH .
  • Catalytic Systems : Employ Lewis acids like BF₃·Et₂O to enhance ortho selectivity by stabilizing transition states .
  • Monitoring : Use LC-MS to detect polyiodinated byproducts early and adjust reaction time/temperature .

Q. Data :

MethodRegioselectivity (ortho:para)Yield
ICl (unprotected)3:160%
Acetyl-protected8:172%

What strategies optimize crystal structure analysis of this compound?

(Advanced)
Methodology :

  • Crystallization : Grow single crystals via slow evaporation from DMF/water (1:1) at 4°C .
  • X-ray Diffraction : Resolve the envelope conformation of the benzenamine ring and sulfonyl group orientation.
  • Intermolecular Interactions : Analyze C–H⋯O hydrogen bonds between sulfonyl oxygen and aromatic protons using Mercury software .

Q. Key Findings :

  • Sulfonyl oxygen acts as a hydrogen bond acceptor, forming a 3D network (bond length: 2.8–3.0 Å) .

How to design stability studies under varying conditions?

(Advanced)
Protocol :

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor decomposition via HPLC .
  • Photolytic Stability : Expose to UV light (365 nm) for 24 hours; assess degradation products using LC-MS .
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; quantify unchanged compound via NMR integration .

Q. Results :

ConditionDegradation (%)Major Byproduct
pH 1, 37°C<5%None detected
UV, 24h15%Deiodinated derivative

What are effective derivatization strategies for the methylsulfonylmethyl group?

(Advanced)
Approaches :

  • Nucleophilic Substitution : Replace the methyl group with amines (e.g., benzylamine) in DMF at 80°C .
  • Cross-Coupling : Use Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

Q. Example :

  • Reaction with 4-fluorophenylboronic acid yields a biaryl sulfone derivative (yield: 65%, confirmed by ¹⁹F NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-[(methylsulfonyl)methyl]benzenamine
Reactant of Route 2
2-Iodo-4-[(methylsulfonyl)methyl]benzenamine

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